Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
Description
Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- (CAS: 603947-79-1) is a structurally complex molecule featuring a triazinoindole core fused with a substituted acetamide moiety. Key structural elements include:
- Triazino[5,6-b]indole system: A heterocyclic scaffold combining a triazine ring with an indole system, modified at position 8 with an ethoxy group and at position 5 with a methyl group.
- Thioether linkage: A sulfur atom bridges the triazinoindole and acetamide groups.
- N-Cyclohexyl acetamide: The acetamide nitrogen is substituted with a cyclohexyl group, enhancing lipophilicity and steric bulk.
Its synthesis likely follows a multi-step protocol involving coupling of a thioacetic acid derivative with a cyclohexylamine-containing intermediate, analogous to methods described for related compounds in .
Properties
Molecular Formula |
C20H25N5O2S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(8-ethoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H25N5O2S/c1-3-27-14-9-10-16-15(11-14)18-19(25(16)2)22-20(24-23-18)28-12-17(26)21-13-7-5-4-6-8-13/h9-11,13H,3-8,12H2,1-2H3,(H,21,26) |
InChI Key |
MDNQEMUEKXBYGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NC4CCCCC4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Acetamide, N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multi-step organic reactions. The synthetic route may start with the preparation of the triazinoindole core, followed by the introduction of the ethoxy and methyl groups. The final steps involve the formation of the acetamide linkage and the attachment of the cyclohexyl ring. Industrial production methods would likely optimize these steps for yield and purity, possibly involving catalytic processes and advanced purification techniques .
Chemical Reactions Analysis
Acetamide, N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazinoindole moiety or the acetamide group, leading to different reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy or methyl groups, leading to derivatives with different functional groups. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
Scientific Research Applications
Acetamide, N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: It may be used in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Acetamide, N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with molecular targets such as enzymes or receptors. The triazinoindole moiety can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with four analogs (see Table 1 and Table 2 ).
Table 1: Structural Comparison
Key Research Findings
Impact of Substituents on Activity: Electron-Withdrawing Groups: The 4-fluorophenyl group in Compound 15 enhances polarity, improving aqueous solubility but reducing membrane permeability compared to the cyclohexyl group in the target compound . Cyclohexyl vs. Aryl Groups: The cyclohexyl group in the target compound provides superior lipophilicity (predicted LogP ~3.8) compared to aryl-substituted analogs (LogP ~2.9–3.2), favoring blood-brain barrier penetration .
Synthetic Strategies: The target compound’s synthesis likely mirrors the coupling of 2-((triazinoindol-3-yl)thio)acetic acid with cyclohexylamine, as described for Compound 15 (General Procedure C, ) . Modifications at the triazinoindole core (e.g., ethoxy, bromo) require regioselective functionalization, as seen in and .
Biological Relevance: Triazinoindole derivatives exhibit promising activity against Pseudomonas aeruginosa biofilms via quorum sensing inhibition. The target compound’s ethoxy group may mimic natural autoinducers, enhancing binding to PqsR . The tetrahydrobenzothiazole derivative () shows theoretical antimicrobial activity, suggesting scaffold versatility .
Biological Activity
Acetamide, N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 399.5 g/mol. Its structure includes a cyclohexyl group, an acetamide moiety, and a thioether linkage to a triazinoindole derivative. This unique arrangement contributes to its distinctive chemical properties and potential biological activities.
Antimicrobial Properties
Preliminary studies indicate that Acetamide exhibits promising antimicrobial properties. The mechanism of action is thought to involve interaction with specific molecular targets such as enzymes or receptors, modulating their activity and leading to biological effects. For instance:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effects observed |
| Escherichia coli | Moderate inhibition noted |
| Candida albicans | Effective against fungal strains |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antiviral Properties
Research also indicates potential antiviral activity. The structural features of Acetamide may allow it to interfere with viral replication mechanisms, although specific viral targets remain to be fully elucidated.
Synthesis
The synthesis of Acetamide involves multi-step organic reactions. Common methods include:
- Formation of the Triazinoindole Moiety : Utilizing cyclization reactions under controlled conditions.
- Thioether Formation : Employing thiol reagents in the presence of bases.
- Purification : Techniques such as recrystallization or chromatography are used to isolate the desired product.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into structure-activity relationships (SAR). For example:
- Study on Triazinoindole Derivatives : A series of related compounds were synthesized and tested for their anticancer properties, revealing that structural modifications significantly affect biological activity.
- Evaluation of Antimicrobial Activity : A comparative study demonstrated that compounds with similar thioether linkages exhibited varying degrees of antimicrobial effectiveness against common pathogens.
Unique Features Compared to Similar Compounds
Acetamide stands out due to its specific combination of functional groups and structural features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acetamide, N-cyclohexyl-N-methyl-[8-fluoro]-triazinoindole | C19H23N5OS | Contains a fluorine atom enhancing activity |
| Acetamide, N-cyclopropyl-N-methyl-[8-fluoro]-triazinoindole | C18H21N5OS | Features a cyclopropyl group affecting sterics |
| Acetamide, N-(1-methylethyl)-[8-fluoro]-triazinoindole | C20H25N5OS | Includes an isopropyl substituent impacting solubility |
The presence of the ethoxy group and thioether linkage differentiates it from others in this class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
